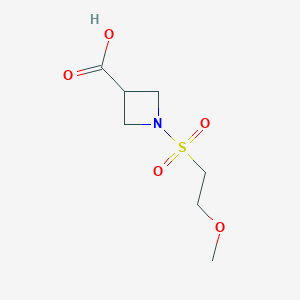![molecular formula C12H14F3N5 B7578637 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile, also known as TFEA, is a chemical compound that has been the subject of scientific research for its potential use in various fields.
Wirkmechanismus
The mechanism of action of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been shown to selectively inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile inhibits the growth and proliferation of cancer cells, induces apoptosis, and modulates various signaling pathways involved in cancer progression. In vivo studies have shown that 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile exhibits neuroprotective effects, reduces inflammation, and improves cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for further research on 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile. One area of interest is the development of novel 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile, including its interaction with specific enzymes and receptors in the body. Finally, further studies are needed to evaluate the safety and efficacy of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile in preclinical and clinical settings, with the ultimate goal of developing new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis method of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile involves the reaction of 5-aminopyrazine-2-carbonitrile with 1-(2,2,2-trifluoroethyl)pyrrolidine-3-methanol in the presence of a catalyst. The resulting compound is then purified through various techniques, including column chromatography, recrystallization, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, drug design, and organic synthesis. In medicinal chemistry, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In drug design, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In organic synthesis, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been employed as a reagent for the preparation of various functionalized pyrazine derivatives.
Eigenschaften
IUPAC Name |
5-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c13-12(14,15)8-20-2-1-9(7-20)4-18-11-6-17-10(3-16)5-19-11/h5-6,9H,1-2,4,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQXPETYYYZHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC2=NC=C(N=C2)C#N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)






![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)